Hinokiresinol

Vue d'ensemble

Description

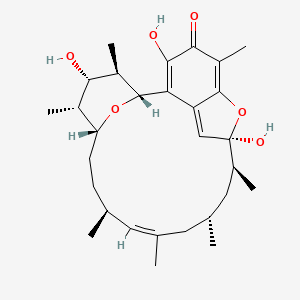

Hinokiresinol is a natural product found in Drimiopsis maculata with data available.

Applications De Recherche Scientifique

Antioxidant and Antiatherogenic Activities

Hinokiresinol demonstrates potent antioxidant and antiatherogenic activities. The study by Song et al. (2007) found that cis-hinokiresinol exhibits significant scavenging activities on ABTS cation and superoxide anion radicals, along with inhibitory effects on lipoprotein-associated phospholipase A2, acyl-CoA:cholesterol acyltransferase 1 and 2, and low-density lipoprotein oxidation (Song et al., 2007).

Antiallergic Effects

This compound also has been found to possess antiallergic effects. Bae et al. (2006) reported that this compound inhibited beta-hexosaminidase release from RBL-2H3 cells induced by IgE and suppressed proinflammatory cytokines in RBL-2H3 cells stimulated by IgE (Bae et al., 2006).

Inhibiting Angiogenic Responses

The compound has also been shown to inhibit angiogenic responses. A study by Jeong et al. (2003) demonstrated that cis-hinokiresinol selectively inhibited endothelial cell proliferation, migration, and tube formation, as well as vessel growth in a mouse corneal neovascularization model (Jeong et al., 2003).

Antimalarial and Anti-Plasmodial Activities

Skytte et al. (2006) reported that modifications to this compound significantly improved its inhibition of Plasmodium falciparum growth, demonstrating potential antimalarial and antiplasmodial activities (Skytte et al., 2006).

Neuroprotective Effects

Ju et al. (2012) found that trans- and cis-hinokiresinols exhibited significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, indicating potential applications in stroke treatment (Ju et al., 2012).

Estrogen-like Activities

Minami et al. (2000) discovered that this compound and its isomers have appreciable estrogen receptor binding activity, with (3S)-cis-hinokiresinol showing significantly higher activity than genistein (Minami et al., 2000).

Anti-Inflammatory and Cannabinoid Receptor Antagonistic Effects

A study by Anthony Jalin et al. (2015) identified trans- and cis-hinokiresinols as non-selective antagonists for cannabinoid receptors, which showed significant reduction in inflammation and microglial/macrophage cell infiltration in ischemic brain lesions (Anthony Jalin et al., 2015).

Enzymatic Formation Studies

Research by Suzuki et al. (2002, 2004) and Yamamura et al. (2010) focused on the enzymatic formation of this compound in plants like Asparagus officinalis and Cryptomeria japonica, shedding light on the biosynthesis and stereochemistry of this compound (Suzuki et al., 2002), (Suzuki et al., 2004), (Yamamura et al., 2010).

Propriétés

IUPAC Name |

4-[(1E)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUNWQYYMXIRB-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-24-3 | |

| Record name | Hinokiresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017676243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6Z)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B8260490.png)

![Methyl 12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate](/img/structure/B8260497.png)

![1-Chloro-4-methyl-2-[3-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B8260532.png)

![(15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8260550.png)

![2-[4-[(3R)-3-hydroxy-4-(propan-2-ylamino)butyl]phenyl]acetamide](/img/structure/B8260552.png)